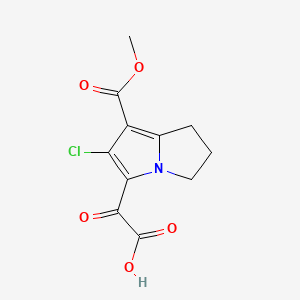![molecular formula C19H18N2 B15064282 2,3-Diphenyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine CAS No. 55682-30-9](/img/structure/B15064282.png)
2,3-Diphenyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2,3-Diphenyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine is a heterocyclic compound that belongs to the imidazo[1,2-a]pyridine family. This compound is characterized by its fused bicyclic structure, which includes an imidazole ring fused to a pyridine ring. The presence of phenyl groups at positions 2 and 3 adds to its structural complexity and potential for diverse chemical reactivity. Compounds in this family are known for their broad spectrum of pharmacological and biological activities, including anti-inflammatory, antiviral, antifungal, anticancer, anxiolytic, anti-ulcer, and antiprotozoal properties .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,3-Diphenyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine can be achieved through various synthetic routes. One common method involves the condensation of 1,2-diamines with 1,1-bis(methylthio)-2-nitroethylene, followed by cyclization. This reaction typically occurs under reflux conditions in ethanol, leading to the formation of the desired tetrahydroimidazo[1,2-a]pyridine derivative .
Another efficient method involves a multicomponent reaction, where cyanoacetohydrazide, 4-nitroacetophenone, and various diamines are reacted in a mixture of water and ethanol. This catalyst-free approach is highlighted by its operational simplicity, clean reaction profile, and the use of environmentally benign solvents .
Industrial Production Methods
Industrial production methods for this compound often involve large-scale multicomponent reactions due to their efficiency and cost-effectiveness. These methods utilize readily available starting materials and aim to minimize the number of steps involved in the synthesis, thereby reducing production costs and environmental impact .
化学反应分析
Types of Reactions
2,3-Diphenyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form imidazo[1,2-a]pyridine derivatives with different functional groups.
Reduction: Reduction reactions can lead to the formation of tetrahydro derivatives with altered electronic properties.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce various substituents at different positions on the aromatic rings.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various electrophiles and nucleophiles for substitution reactions. Reaction conditions typically involve refluxing in appropriate solvents like ethanol or methanol .
Major Products
The major products formed from these reactions include various substituted imidazo[1,2-a]pyridine derivatives, which can exhibit different pharmacological activities depending on the nature and position of the substituents .
科学研究应用
Chemistry: It serves as a valuable building block for the synthesis of more complex heterocyclic compounds.
作用机制
The mechanism of action of 2,3-Diphenyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine involves its interaction with specific molecular targets and pathways. The compound can bind to various enzymes and receptors, modulating their activity and leading to the observed pharmacological effects. For example, its anti-inflammatory activity may be attributed to the inhibition of pro-inflammatory cytokines, while its anticancer activity could involve the induction of apoptosis in cancer cells .
相似化合物的比较
Similar Compounds
Imidazo[1,2-a]pyridine: Shares the same core structure but lacks the phenyl groups at positions 2 and 3.
Pyrido[1,2-a]pyrimidine: Another fused bicyclic compound with similar pharmacological activities.
Tetrahydroimidazo[1,2-a]pyrazine: A related compound with a different fused ring system.
Uniqueness
2,3-Diphenyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine is unique due to the presence of phenyl groups at positions 2 and 3, which can significantly influence its chemical reactivity and biological activity. These structural features make it a versatile compound for various synthetic and pharmacological applications .
属性
CAS 编号 |
55682-30-9 |
|---|---|
分子式 |
C19H18N2 |
分子量 |
274.4 g/mol |
IUPAC 名称 |
2,3-diphenyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine |
InChI |
InChI=1S/C19H18N2/c1-3-9-15(10-4-1)18-19(16-11-5-2-6-12-16)21-14-8-7-13-17(21)20-18/h1-6,9-12H,7-8,13-14H2 |
InChI 键 |
HNECIVHXJBBYCS-UHFFFAOYSA-N |
规范 SMILES |
C1CCN2C(=NC(=C2C3=CC=CC=C3)C4=CC=CC=C4)C1 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。






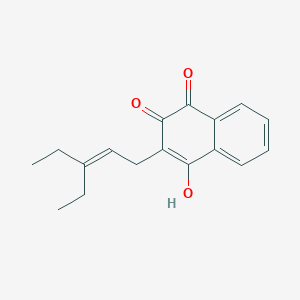

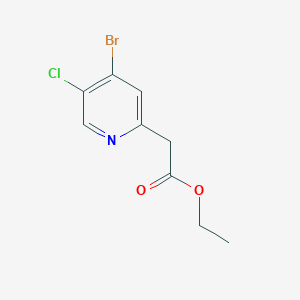
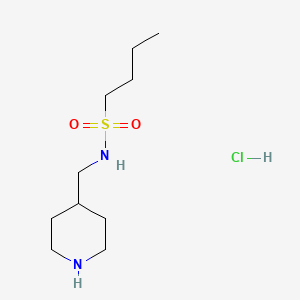

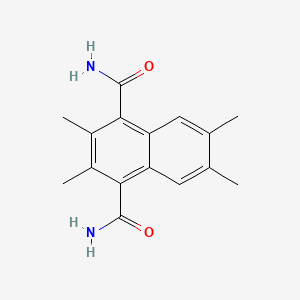
![3-Methyl-2-[(naphthalen-1-yl)methyl]benzoic acid](/img/structure/B15064271.png)

![Carbamic acid, [[2-(trimethylsilyl)ethyl]sulfonyl]-, 1,1-dimethylethyl ester](/img/structure/B15064288.png)
